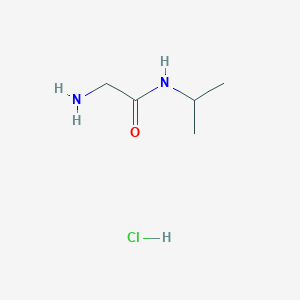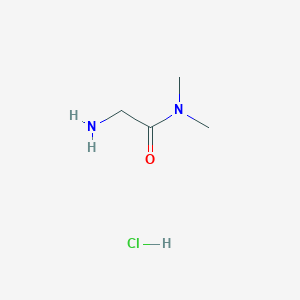
2,4-Dichloro-3-nitrophenol
Descripción general
Descripción
2,4-Dichloro-3-nitrophenol is a chemical compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be an intermediate or a related compound in the synthesis of various organic molecules, particularly in the field of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of compounds related to this compound involves several steps, including hydrolysis, catalytic reduction, chlorination, and etherization. For instance, 4-chloro-2-nitrophenol is synthesized from 2,5-dichloronitrobenzene by hydrolyzation, followed by catalytic reduction to yield 2-amino-4-chlorophenol with high purity and yield . Similarly, 2,4-dichloro-3-methyl-6-nitrophenol is prepared through hydrolysis of a chlorinated product mixture . These methods indicate the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of nitro groups and halogen atoms, which significantly influence their chemical behavior. X-ray diffraction methods have been used to determine the structures of these compounds, revealing details such as bond lengths and angles, as well as the presence of zwitterionic forms and hydrogen bonding in the solid state .
Chemical Reactions Analysis
The chemical reactions involving compounds structurally related to this compound often include the formation of hydrogen bonds and the transfer of protons between oxygen and nitrogen atoms. These interactions are evident in the formation of hydrogen-bonded adducts with various pyridine derivatives, as described in the papers . The IR and UV-VIS spectra provide insights into the nature of these hydrogen bonds and the potential for proton transfer.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound are influenced by their molecular structure. The presence of nitro and chloro substituents affects properties such as solubility, reactivity, and spectral characteristics. For example, the synthesis of 4-(2,4-Dichlorophenoxy)phenol involves reactions that are monitored by TLC, IR, and NMR, indicating the importance of these techniques in analyzing the physical and chemical properties of such compounds .
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Use in Chemical Processes
2,4-Dichloro-3-nitrophenol serves as an important intermediate in chemical syntheses, particularly in the color photography industry. It is derived from materials like p-nitroethylbenzene through processes involving chlorination, alkalization, and acidification, offering high purity and yield at low costs (Qin Xue-kong, 2005). Another synthesis approach involves the hydrolysis of chlorinated p-nitrotoluene, leading to high yields and purity of the product (R. Ran & C. Pittman, 1993).
Environmental Transformation and Ecotoxicology
This compound is a transformation product of 2,4-dichlorophenol found in effluent wastewater. Its presence in the environment raises concerns due to its potential toxicity and endocrine-disrupting properties, as evidenced by studies on Chinese rare minnows (Gobiocypris rarus) showing altered hormone levels and reproductive effects (Rui Chen et al., 2016).
Waste Water Treatment and Environmental Chemistry
The compound's toxicity and degradability in anaerobic systems have been examined, demonstrating its inhibitory effects on methanogenesis and other wastewater treatment processes. These studies are crucial for understanding how such compounds affect environmental remediation efforts (V. Uberoi & S. Bhattacharya, 1997). Additionally, the occurrence of 2,4-dichloro-6-nitrophenol in natural water bodies, such as the Rhone River Delta, suggests a possible nitration process of 2,4-dichlorophenol into 6-nitro-2,4-DCP with high yield, which is important for understanding the environmental fate of such chemicals (S. Chiron et al., 2007).
Genotoxicity and Public Health Implications
The genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its major metabolite has been studied, revealing potential health hazards. While DCNPA itself did not show genotoxicity, its metabolite caused significant DNA damage and chromosomal aberrations in cellular models, highlighting the need for careful evaluation of this compound's impact on health (Z. Heng et al., 1996).
Atmospheric Chemistry and Phototransformation
2,4-Dichloro-6-nitrophenol undergoes phototransformation in surface waters, with reactions like direct photolysis and interactions with reactive oxygen species playing a significant role. Modeling these reactions helps in understanding the environmental fate and potential impact of this compound (P. Maddigapu et al., 2011).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Dichloro-3-nitrophenol (2C4NP) are certain enzymes in bacteria, specifically a two-component FAD-dependent monooxygenase, HnpAB, and a 1,2,4-benzenetriol (BT) 1,2-dioxygenase, HnpC . These enzymes play a crucial role in the degradation of 2C4NP .
Mode of Action
2C4NP interacts with its targets by serving as a substrate for the enzymes HnpAB and HnpC . HnpAB catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC then catalyzes the ring-cleavage of BT, forming maleylacetate .
Biochemical Pathways
The degradation of 2C4NP occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, followed by the ring-cleavage of BT to form maleylacetate .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by its interaction with the enzymes hnpab and hnpc .
Result of Action
The action of 2C4NP results in its degradation via the BT pathway, leading to the formation of maleylacetate . This process helps in the bioremediation of environments contaminated with 2C4NP .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2C4NP. For instance, the presence of certain bacteria, such as Cupriavidus sp. CNP-8, can enhance the degradation of 2C4NP . Furthermore, the compound’s action can be influenced by the presence of other pollutants in the environment .
Propiedades
IUPAC Name |
2,4-dichloro-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNRZGZHZYONRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608286 | |
| Record name | 2,4-Dichloro-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38902-87-3 | |
| Record name | 2,4-Dichloro-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ionic liquids (ILs) advantageous over traditional organic solvents in the hydrogenation of 2,4-Dichloro-3-nitrophenol to 2,4-Dichloro-3-aminophenol?
A1: The research paper highlights that using ionic liquids (ILs) as solvents in the platinum nanoparticle-catalyzed hydrogenation of this compound to 2,4-Dichloro-3-aminophenol offers superior selectivity compared to traditional organic solvents []. This enhanced selectivity is crucial as it favors the desired product formation while minimizing unwanted byproducts. Additionally, the study found that functionalized ILs containing alcohol groups demonstrated excellent recyclability, further contributing to the sustainability and cost-effectiveness of the process []. This improved performance is attributed to the unique properties of ILs, such as their low vapor pressure, high thermal stability, and tunable solvent properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1288396.png)
![1,3-Bis[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B1288397.png)


![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1288408.png)

